molecular formula C13H17NO2 B14851040 6-P-Tolylpiperidine-2-carboxylic acid

6-P-Tolylpiperidine-2-carboxylic acid

Katalognummer: B14851040
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: ONMLMWJWTDPENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-P-Tolylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It features a piperidine ring substituted with a p-tolyl group at the 6-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-P-Tolylpiperidine-2-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Alcohols or other reduced forms.

    Substitution Products: Various substituted piperidine derivatives.

Wirkmechanismus

The mechanism of action of 6-P-Tolylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-P-Tolylpiperidine-2-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

6-(4-methylphenyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h5-8,11-12,14H,2-4H2,1H3,(H,15,16)

InChI-Schlüssel

ONMLMWJWTDPENE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2CCCC(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.